2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
The compound 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (hereafter referred to as the target compound) is a thieno[3,2-d]pyrimidine derivative with a benzyl substituent at position 3 and a methyl group at position 6 of the pyrimidine core. The thioether linkage connects the pyrimidine to an acetamide group, which is further substituted with a 6-methylbenzothiazole moiety.
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S3/c1-14-8-9-17-19(10-14)33-23(25-17)27-20(29)13-31-24-26-18-11-15(2)32-21(18)22(30)28(24)12-16-6-4-3-5-7-16/h3-10,15H,11-13H2,1-2H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZBINCQYXBZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide emerges as a significant candidate in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a thieno[3,2-d]pyrimidine core linked to a benzo[d]thiazole moiety. The synthesis typically involves multi-step reactions starting from readily available thiophene derivatives and pyrimidine analogs. The synthetic pathway often includes:
- Formation of the thieno[3,2-d]pyrimidine nucleus through nucleophilic substitutions.
- Introduction of the benzyl and acetamide groups via electrophilic aromatic substitution and acylation reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its efficacy against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 12.5 µg/mL | |
| Staphylococcus aureus | 25 µg/mL | |
| Candida albicans | 15 µg/mL | |
| Aspergillus niger | 30 µg/mL |
The compound's activity is attributed to its ability to disrupt microbial cell wall synthesis and interfere with essential metabolic pathways.
Antifungal Activity
In vitro studies have demonstrated that the compound possesses antifungal properties, particularly against Fusarium oxysporum . A notable study reported an EC50 value ranging from 6 to 9 µg/mL, indicating potent antifungal activity compared to standard treatments like miconazole .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the thieno[3,2-d]pyrimidine structure can significantly influence biological activity:
- Presence of the thio group enhances antimicrobial potency.
- Alkyl substitutions on the benzyl group improve lipophilicity and cellular uptake.
- Aromatic substitutions on the benzo[d]thiazole moiety can modulate interactions with biological targets.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various derivatives of thienopyrimidine compounds, including our target compound. The results indicated that derivatives with additional functional groups exhibited enhanced activity against Gram-positive bacteria, with MIC values significantly lower than those of existing antibiotics .
Case Study 2: Antifungal Mechanism
Another investigation focused on the antifungal mechanism of action for similar thienopyrimidine derivatives. It was found that these compounds disrupt ergosterol biosynthesis in fungal cells, leading to increased membrane permeability and cell death .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thienopyrimidine derivatives, including the target compound, as promising candidates for anticancer therapies. Research indicates that compounds with a thienopyrimidine scaffold exhibit significant activity against various cancer cell lines. For instance:
- Mechanism of Action : Thienopyrimidine derivatives can inhibit key enzymes involved in DNA synthesis and repair, such as thymidylate synthase and dihydrofolate reductase. This inhibition can lead to decreased proliferation of cancer cells and increased apoptosis .
- Case Studies : A study demonstrated that similar thienopyrimidine compounds showed IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity. Specifically, compounds with substitutions at the 2 or 4 positions of the pyrimidine ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar thieno[3,2-d]pyrimidine frameworks have been evaluated for their efficacy against bacterial and fungal pathogens:
- Antibacterial Activity : Research has shown that thienopyrimidine derivatives can exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Antifungal Activity : Some derivatives have also demonstrated antifungal properties, making them candidates for developing new antifungal agents. The structure-function relationship indicates that specific substitutions can enhance bioactivity against fungal pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of compounds like 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide:
-
Substituent Effects : Modifications at various positions of the thienopyrimidine ring can significantly affect biological activity. For example:
- Adding electron-withdrawing groups at specific positions can enhance potency.
- Altering the side chains (e.g., benzyl or methyl groups) can influence solubility and bioavailability.
- Computational Studies : Molecular docking studies have been employed to predict binding affinities to target proteins involved in cancer and microbial resistance pathways. These studies guide further modifications to improve efficacy and reduce toxicity .
Case Studies in Drug Development
Several case studies illustrate the successful application of similar compounds in drug development:
- Clinical Trials : Some thienopyrimidine derivatives have progressed to clinical trials for their potential use in treating various cancers and infections. Their favorable pharmacokinetic profiles and low toxicity levels make them suitable candidates for further development .
- Combination Therapies : There is growing interest in using these compounds in combination with existing therapies to enhance overall treatment efficacy and overcome resistance mechanisms observed in cancer cells and microbial strains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis of the target compound and its analogs, focusing on structural variations, physicochemical properties, and hypothesized biological implications.
Table 1: Structural and Physicochemical Comparison
Structural Variations and Implications
a. Pyrimidine Substituents
- Benzyl (Target) vs. Aryl (Analogs) :
- The 3-benzyl group in the target compound increases steric bulk and lipophilicity compared to smaller aryl groups (e.g., 4-fluorophenyl in ). This may enhance membrane permeability but reduce solubility.
- Analogs with electron-withdrawing groups (e.g., 3,5-dimethoxyphenyl in ) exhibit improved target affinity due to enhanced dipole interactions.
b. Heterocyclic Moieties
- Benzothiazole vs. Thiadiazole: The 6-methylbenzothiazole in the target compound and supports π-stacking with kinase ATP-binding pockets. In contrast, the thiadiazole in may improve aqueous solubility due to increased polarity .
c. Linker Modifications
- The thioacetamide linker is conserved across analogs, suggesting its critical role in maintaining conformational flexibility and sulfur-mediated interactions.
Q & A
Basic Research Questions
Q. What are the key steps and critical conditions for synthesizing 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions:
Formation of the thieno[3,2-d]pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated ketones.
Introduction of the benzyl and methyl groups via alkylation or substitution reactions.
Thioacetamide linkage formation using coupling reagents (e.g., DCC/HOBt) under inert atmospheres.
Critical conditions include temperature control (e.g., reflux in anhydrous DMF at 110–120°C) and solvent selection (e.g., THF for nucleophilic substitutions) to prevent side reactions .
Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and structural integrity.
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using ethyl acetate/hexane gradients.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) with a C18 column and UV detection .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins.
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioacetamide coupling step, and what statistical approaches are applicable?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., molar ratios, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature, reaction time, and reagent stoichiometry .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while improving yields by 15–20% .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
- Methodology :
-
Comparative SAR Analysis : Tabulate substituent effects on activity (Table 1).
-
Molecular Dynamics Simulations : Predict binding affinities to targets (e.g., bacterial DNA gyrase).
-
Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
Table 1 : SAR of Thieno[3,2-d]pyrimidine Derivatives
Substituent (R) Antimicrobial MIC (µg/mL) Cytotoxicity (IC₅₀, µM) 4-Ethoxyphenyl 1.2 (S. aureus) >50 4-Chlorophenyl 0.8 (E. coli) 35.7 3-Methoxyphenyl 2.5 (C. albicans) >100 Data derived from analogs in
Q. What strategies are effective for studying the compound’s interaction with biological targets at the molecular level?
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified enzymes.
- X-Ray Crystallography : Resolve co-crystal structures with target proteins (e.g., DHFR).
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Methodology :
- Simulated Biological Fluids : Incubate in PBS (pH 7.4) or human serum at 37°C for 24h, followed by HPLC analysis.
- Forced Degradation Studies : Expose to heat (60°C), light (UV), and oxidative (H₂O₂) conditions to identify degradation pathways .
Key Notes for Experimental Design
- Synthetic Reproducibility : Document inert atmosphere conditions (N₂/Ar) and moisture-sensitive steps to ensure reproducibility .
- Data Validation : Use triplicate measurements in biological assays and report standard deviations. Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
